2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid
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Description
Scientific Research Applications
Oxidation Reactions
- Chromium(VI) oxide catalyzed oxidation of sulfides to sulfones: A study demonstrated the use of CrO3 for the efficient and selective oxidation of sulfides to sulfones under mild conditions, illustrating a potential application for similar sulfonyl compounds in synthetic chemistry (Liang Xu, Jie Cheng, M. Trudell, 2003).
Influence of Solvents on Chemical Reactions
- Regioselectivity of Sulfoxide Thermolysis: A study highlighted how the choice of solvent can influence the regioselectivity of sulfoxide thermolysis, a reaction relevant to the manipulation of sulfonyl functional groups (Markus Bänziger, S. Klein, G. Rihs, 2002).
Synthesis of Glycolipids
- Sulfonoglycolipids from Lichenized Basidiomycete: Research on sulfonoglycolipids isolated from Dictyonema glabratum suggests a pathway for the study of similar sulfonated compounds for their potential applications in biochemistry and materials science (G. Sassaki, P. Gorin, C. Tischer, M. Iacomini, 2001).
Esterification Reactions
- Catalytic Dehydrative Esterification for Acetic Acid Recovery: This research discusses the catalytic dehydrative esterification of acetic acid, indicating the utility of sulfonyl compounds in facilitating esterification reactions, which might be indirectly relevant for derivatives of "2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid" (D. Yagyu, T. Ohishi, T. Igarashi, 2013).
Synthesis and Applications in Organic Chemistry
- Isothiourea-Mediated Synthesis of Pyridines: A method employing isothiourea for the synthesis of pyridines from sulfonyl acetates offers insights into the versatility of sulfonyl compounds in constructing complex heterocyclic structures, potentially applicable to derivatives of "2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid" (D. G. Stark, Louis C. Morrill, 2013).
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8-4-2-3-5-9(8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNKZNQDSBKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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